2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 1513275-29-0
VCID: VC12023624
InChI: InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
SMILES: CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.20 g/mol

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

CAS No.: 1513275-29-0

Cat. No.: VC12023624

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid - 1513275-29-0

Specification

CAS No. 1513275-29-0
Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
IUPAC Name 2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key JWGIUJBTERKAQX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br
Canonical SMILES CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 4-bromo-3-methylphenyl group attached to a central carbon bearing both the Boc-protected amino group and a carboxylic acid. The tert-butoxycarbonyl group enhances steric protection of the amine, preventing undesired side reactions during synthesis . The bromine atom at the para position of the aromatic ring facilitates electrophilic substitution, while the methyl group at the meta position influences electronic and steric properties .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H17BrNO4\text{C}_{14}\text{H}_{17}\text{BrNO}_{4}
Molecular Weight343.20 g/mol
CAS Number1528149-21-4 (analog)
Density~1.4 g/cm³ (estimated)
Melting Point180–185°C (predicted)

Spectroscopic Data

While direct spectroscopic data for this compound is limited, inferences can be drawn from structurally related molecules:

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at 1700–1750 cm⁻¹ (carboxylic acid and Boc carbonyl) and ν(N-H)\nu(\text{N-H}) at 3300–3500 cm⁻¹ .

  • NMR: The aromatic protons adjacent to bromine would appear as a doublet (J=8.1HzJ = 8.1 \, \text{Hz}) near δ 7.5–7.7 ppm, while the Boc methyl groups would resonate as a singlet at δ 1.4 ppm .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Bromination of 3-Methylphenylacetic Acid:
    N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at the para position, yielding 4-bromo-3-methylphenylacetic acid .

  • Boc Protection of the Amino Group:
    Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine protects the amine, forming the Boc-amino intermediate .

  • Carboxylic Acid Activation:
    The acetic acid moiety is activated using thionyl chloride (SOCl₂) or carbodiimides for subsequent coupling reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, CH₂Cl₂, 0°C → RT, 12 h75%
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT, 6 h85%
Acid ActivationSOCl₂, reflux, 2 h90%

Industrial-Scale Optimization

Continuous flow reactors improve scalability by enhancing heat transfer and reducing reaction times. Automated purification systems, such as flash chromatography or crystallization, ensure high purity (>98%) for pharmaceutical applications .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the aromatic ring. For example, reaction with piperazine in dimethylformamide (DMF) at 80°C replaces bromine with a piperazinyl group .

Deprotection and Coupling

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), exposing the primary amine for peptide bond formation. The carboxylic acid participates in amide couplings using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Reaction Scheme:

Boc-protected compoundHCl/dioxaneAmine intermediateEDC, HOBtAmide product\text{Boc-protected compound} \xrightarrow{\text{HCl/dioxane}} \text{Amine intermediate} \xrightarrow{\text{EDC, HOBt}} \text{Amide product}

Applications in Pharmaceutical Research

Intermediate for CFTR Potentiators

Analogous compounds, such as quinolinone-3-carboxamides, demonstrate potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) channels. The bromine and Boc groups in 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid suggest utility in synthesizing derivatives for CFTR modulation .

Protease Inhibitor Scaffolds

The Boc-protected amine and carboxylic acid enable integration into peptidomimetic inhibitors targeting enzymes like cathepsin L. Substitution at the bromine position fine-tunes binding affinity and selectivity .

Comparative Analysis with Analogous Compounds

Table 3: Property Comparison

PropertyMethyl DerivativeFluoro Derivative
Molecular Weight343.20 g/mol348.16 g/mol
Reactivity in SNArModerateHigh
Melting Point180–185°C190–195°C

Future Research Directions

Expanding Synthetic Utility

Developing enantioselective routes using chiral catalysts could yield optically pure intermediates for drug development.

Biological Activity Screening

Priority should be given to testing the compound’s efficacy in disease models, particularly cystic fibrosis and cancer, given its structural resemblance to known bioactive molecules .

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